[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

Catalog No.
S882183
CAS No.
1026995-72-1
M.F
C30H29ClF5N2O2RuS+
M. Wt
713.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pen...

CAS Number

1026995-72-1

Product Name

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Molecular Formula

C30H29ClF5N2O2RuS+

Molecular Weight

713.1 g/mol

InChI

InChI=1S/C20H15F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19,27H,26H2;4-8H,1-3H3;1H;/q;;;+2/p-1/t18-,19-;;;/m0.../s1

InChI Key

WILRHPOBOUTKKV-NWMPYMMKSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]

Description

The exact mass of the compound [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

This complex molecule, with the cumbersome name [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride, finds application in scientific research as a catalyst for asymmetric transfer hydrogenation. Asymmetric transfer hydrogenation is a reaction in organic chemistry that reduces a ketone or imine to its corresponding alcohol or amine, respectively. The key feature of this reaction is its chirality, meaning the product forms with a specific spatial arrangement of atoms.

This ruthenium complex acts as a catalyst in this reaction, meaning it accelerates the reaction without being consumed itself. The specific design of the molecule, including the presence of the ruthenium center and the chiral (1S,2S)-2-amino-1,2-diphenylethyl group, allows for the selective formation of one enantiomer of the product molecule over the other.

Here are some of the advantages of using this ruthenium complex as a catalyst in asymmetric transfer hydrogenation:

  • High enantioselectivity: The catalyst can achieve a high degree of enantioselectivity, meaning it can produce a high yield of the desired enantiomer. [, ]
  • Mild reaction conditions: The reaction can be carried out under mild reaction conditions, such as at room temperature and with a readily available hydrogen source like formic acid. [, ]
  • Broad substrate scope: The catalyst can be used with a wide range of ketone and imine substrates. [, ]

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

713.060183 g/mol

Monoisotopic Mass

713.060183 g/mol

Heavy Atom Count

42

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2023-08-16

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